molecular formula C21H23ClN2O4 B15154394 Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15154394
M. Wt: 402.9 g/mol
InChI Key: IVMJMXKOAKGQKU-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a morpholine ring, and a chlorinated aromatic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 5-amino-2-hydroxybenzoate.

    Introduction of the Morpholine Ring: The amino group of the benzoate ester is then reacted with morpholine under basic conditions to form the morpholin-4-yl derivative.

    Chlorinated Aromatic Amide Formation: The final step involves the acylation of the morpholin-4-yl derivative with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel polymers or materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme kinetics.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

ethyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23ClN2O4/c1-3-28-21(26)17-13-15(5-7-19(17)24-8-10-27-11-9-24)23-20(25)16-6-4-14(2)12-18(16)22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,25)

InChI Key

IVMJMXKOAKGQKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)N3CCOCC3

Origin of Product

United States

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